1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]piperidine-4-carboxamide
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Overview
Description
1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]piperidine-4-carboxamide is a synthetic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
The synthesis of 1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]piperidine-4-carboxamide involves several steps. One common method includes the following steps:
Formation of the benzofuran ring: This can be achieved through a free radical cyclization cascade, which is an efficient method for constructing complex benzofuran derivatives.
Attachment of the piperidine moiety: This step typically involves the use of piperidine and appropriate coupling reagents under controlled conditions.
Carboxamide formation:
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing advanced techniques such as microwave-assisted synthesis .
Chemical Reactions Analysis
1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzofuran ring, using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]piperidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in tumor growth or bacterial replication . The exact molecular targets and pathways can vary depending on the specific application and biological system being studied.
Comparison with Similar Compounds
1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]piperidine-4-carboxamide can be compared with other benzofuran derivatives, such as:
5-DBFPV: A stimulant of the cathinone class with a similar benzofuran structure.
2,3-Dihydro-1-benzofuran-5-propanoic acid: Another benzofuran derivative with different biological activities.
The uniqueness of this compound lies in its specific combination of the benzofuran and piperidine moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H22N2O2 |
---|---|
Molecular Weight |
274.36 g/mol |
IUPAC Name |
1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C16H22N2O2/c17-16(19)13-4-8-18(9-5-13)7-3-12-1-2-15-14(11-12)6-10-20-15/h1-2,11,13H,3-10H2,(H2,17,19) |
InChI Key |
WZGUCUJRHWIYOT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)CCC2=CC3=C(C=C2)OCC3 |
Origin of Product |
United States |
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